molecular formula C11H11BrO2 B123132 Methyl 3-(4-bromomethyl)cinnamate CAS No. 946-99-6

Methyl 3-(4-bromomethyl)cinnamate

Cat. No. B123132
CAS RN: 946-99-6
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-VOTSOKGWSA-N
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Description

Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used in the field of organic chemistry . This compound is an intermediate of Ozagrel, a synthetic pharmaceutical API .


Synthesis Analysis

Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-Methylcinnamic acid . A new and efficient electro-organic method for the synthesis of methyl cinnamate derivatives via the Heck reaction under green conditions has been reported . This method offers several significant advantages such as eliminating the need for toxic catalysts, allowing for the use of a broad range of functional groups, demonstrating exceptional selectivity and efficiency, and being easily scalable .


Molecular Structure Analysis

The IUPAC name of Methyl 3-(4-bromomethyl)cinnamate is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate . The InChI code is 1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ .


Chemical Reactions Analysis

Methyl 3-(4-bromomethyl)cinnamate is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .


Physical And Chemical Properties Analysis

Methyl 3-(4-bromomethyl)cinnamate has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its predicted density is 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Cinnamamides

Methyl 3-(4-bromomethyl)cinnamate can be used in the synthesis of cinnamamides . Cinnamamides are derivatives of cinnamic acid, which is a natural organic acid in plants with a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The synthesis of cinnamamides from methyl cinnamates and phenylethylamines is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method has the advantages of short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .

Electro Organic Synthesis

Methyl 3-(4-bromomethyl)cinnamate can be synthesized through an electro-organic approach via the Heck reaction . This method offers several significant advantages. Firstly, it eliminates the need for toxic catalysts, reducing the environmental impact related to waste disposal. Secondly, the mild reaction conditions allow for the use of a broad range of functional groups, enabling the synthesis of diverse methyl cinnamate derivatives . Moreover, the electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides, which can be synthesized from Methyl 3-(4-bromomethyl)cinnamate, have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents .

Antimicrobial Activity

Cinnamic acid, from which Methyl 3-(4-bromomethyl)cinnamate is derived, has been found to have antimicrobial activity . This suggests that Methyl 3-(4-bromomethyl)cinnamate and its derivatives could also have potential applications in combating microbial infections .

Antioxidant Activity

Cinnamic acid and its derivatives, including Methyl 3-(4-bromomethyl)cinnamate, have been found to exhibit antioxidant activity . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .

Anticancer Activity

Cinnamic acid and its derivatives have been found to exhibit anticancer activity . This suggests that Methyl 3-(4-bromomethyl)cinnamate and its derivatives could have potential applications in cancer treatment .

Safety and Hazards

Methyl 3-(4-bromomethyl)cinnamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332-H315-H319-H335 . The safety precautions include wearing protective gloves and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromomethyl)cinnamate

CAS RN

946-99-6, 88738-86-7
Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (E)-4-(Bromomethyl)cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 3-(4-bromomethyl)cinnamate in the synthesis of Ozagrel methyl ester?

A1: Methyl 3-(4-bromomethyl)cinnamate serves as a crucial intermediate in the synthesis of Ozagrel methyl ester []. According to the research, it is reacted with imidazole to yield the desired Ozagrel methyl ester. This two-step process, starting from methyl 4-methylcinnamate, offers a potentially advantageous route for Ozagrel methyl ester production.

Q2: Are there alternative synthetic routes to Ozagrel methyl ester that do not involve Methyl 3-(4-bromomethyl)cinnamate?

A2: While the provided abstract focuses specifically on a synthetic method utilizing Methyl 3-(4-bromomethyl)cinnamate [], it does not delve into alternative synthetic routes for Ozagrel methyl ester. Further research in chemical literature would be needed to explore other potential synthesis pathways.

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